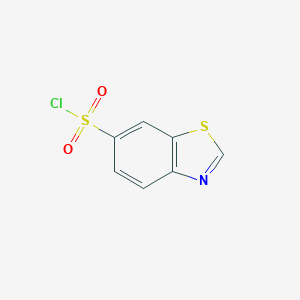

1,3-Benzothiazole-6-sulfonyl chloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1,3-benzothiazole-6-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClNO2S2/c8-13(10,11)5-1-2-6-7(3-5)12-4-9-6/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQOLJTWXFUSVOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1S(=O)(=O)Cl)SC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClNO2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00383562 | |

| Record name | 1,3-benzothiazole-6-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00383562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

181124-40-3 | |

| Record name | 1,3-benzothiazole-6-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00383562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-benzothiazole-6-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

1,3-Benzothiazole-6-sulfonyl chloride synthesis pathway

An In-depth Technical Guide to the Synthesis of 1,3-Benzothiazole-6-sulfonyl chloride

Introduction

This compound is a vital intermediate in organic synthesis, particularly in the development of pharmaceuticals.[1] Its derivatives have shown a range of biological activities, including potential as anti-human immunodeficiency virus (HIV) agents.[1] This versatile compound features a benzothiazole ring system with a reactive sulfonyl chloride group at the 6-position, making it a key building block for creating sulfonamides and sulfonate esters through nucleophilic substitution reactions.[2] This guide provides a detailed overview of the primary synthesis pathways for this compound, complete with experimental protocols, quantitative data, and process diagrams for researchers and professionals in drug development.

Synthesis Pathways

The synthesis of this compound can be achieved through several distinct routes. The most common methods include direct chlorosulfonation of benzothiazole and a multi-step synthesis involving the formation of an amino-benzothiazole intermediate followed by diazotization and chlorination.

Pathway 1: Direct Chlorosulfonation of 1,3-Benzothiazole

A straightforward approach to synthesizing benzothiazole sulfonyl chloride is the direct chlorosulfonation of the benzothiazole core. This method, however, can be challenging and may lead to a mixture of isomers. The sulfonation of benzothiazole with oleum is known to produce a mixture of 4-, 6-, and 7-sulfonic acids.[3] Strategic control of reagents and conditions is crucial for selectively obtaining the desired 6-sulfonyl chloride isomer.

Experimental Protocol:

A general procedure involves the sequential treatment of benzothiazole with chlorosulfonic acid and then thionyl chloride to yield the sulfonyl chloride as a gummy solid.[3]

-

Chlorosulfonation: Gradually add 1,3-benzothiazole (20 g, 0.15 mole) to chlorosulfonic acid (60 ml, 0.90 mole).[3]

-

Heating: Heat the resulting dark solution to reflux at 150°C for 4.5 hours.[3]

-

Chlorination: After reflux, treat the mixture with thionyl chloride to convert the sulfonic acid to the sulfonyl chloride.[3][4]

-

Work-up: Cool the reaction mixture and carefully pour it onto crushed ice. The product can then be extracted with a suitable organic solvent like ethyl acetate.[5]

Pathway 2: Multi-step Synthesis via Diazotization Reaction

A more controlled, multi-step synthesis route provides a higher yield and purity of the target compound. This pathway, detailed in patent CN102108069B, avoids the isomeric mixture issues of direct sulfonation.[1] The process begins with the synthesis of 2-amino-6-nitrobenzothiazole, followed by reduction, diazotization, and finally, conversion to the sulfonyl chloride.

Logical Flow of Multi-step Synthesis

Caption: Multi-step synthesis of this compound.

Experimental Protocol:

-

Step 1: Reduction of 2-Amino-6-nitrobenzothiazole (Compound III to II)

-

Dissolve 10g (0.056mol) of 2-amino-6-nitrobenzothiazole in 150ml of methanol.[1]

-

Add 1.0g of 10% palladium on carbon (Pd/C) as a hydrogenation catalyst.[1]

-

Heat the mixture to 50°C and introduce hydrogen gas at a pressure of 0.5 MPa until hydrogen uptake ceases.[1]

-

Cool the reaction, filter to remove the catalyst, and wash the filter cake with 10ml of methanol.[1]

-

Combine the filtrates and concentrate under reduced pressure to obtain 1,3-benzothiazol-6-amine (Compound II) as a brown solid.[1]

-

-

Step 2: Diazotization and Chlorosulfonation of 1,3-Benzothiazol-6-amine (Compound II)

-

Create a mixture of 10g (0.067mol) of Compound II, 4.8g (0.07mol) of Sodium Nitrite, and 15g of water.[1]

-

Separately, prepare a nitration mixture by combining 10.4g of 50% aqueous sulfuric acid and 22ml of concentrated hydrochloric acid, then cool it to 10°C.[1]

-

Slowly add the Compound II mixture to the cooled nitration mixture.[1]

-

Maintain the reaction at 10°C for 8 hours after the addition is complete.[1]

-

Add 10g of copper sulfate and bubble sulfur dioxide gas through the solution for approximately 5 hours.[1]

-

Add 50ml of toluene and warm the mixture to 45-50°C.[1]

-

Introduce chlorine gas until the reaction is complete, then cool.[1]

-

Separate the organic layer and extract the aqueous layer with 50ml of toluene.[1]

-

Combine the organic phases, dry with anhydrous sodium sulfate, decolorize with activated carbon, and concentrate under reduced pressure to yield the final product.[1]

-

Quantitative Data Summary

The multi-step synthesis pathway provides good yields and high purity of the final product. The table below summarizes the quantitative data obtained from the experimental protocol described in patent CN102108069B.

| Parameter | Value | Reference |

| Step 1: Reduction | ||

| Yield of Compound II | 90% | [1] |

| HPLC Purity of Compound II | 98% | [1] |

| Melting Point of Compound II | 84-86 °C | [1] |

| Step 2: Final Product | ||

| Yield | 65% | [1] |

| HPLC Purity | 98% | [1] |

| Melting Point | 116-118 °C | [1] |

| ¹H NMR (CDCl₃) | δ 8.18–8.20 (d, 1H), 8.35–8.37 (d, 1H), 8.73 (s, 1H), 9.33–9.34 (s, 1H) | [1] |

Conclusion

The synthesis of this compound can be effectively achieved through different pathways. While direct chlorosulfonation offers a more direct route, it often results in isomeric mixtures and can be difficult to control.[3] The multi-step synthesis, beginning with the reduction of a nitro-substituted benzothiazole followed by diazotization and chlorosulfonation, presents a more robust and reliable method.[1] This latter approach provides high yield and purity, making it highly suitable for industrial production and the synthesis of high-purity benzothiazole derivatives for pharmaceutical applications.[1] The detailed protocols and quantitative data provided in this guide serve as a comprehensive resource for researchers and professionals in the field.

References

- 1. CN102108069B - Method for preparing 6-benzothiazole sulfonyl chloride - Google Patents [patents.google.com]

- 2. Buy this compound | 181124-40-3 [smolecule.com]

- 3. tandfonline.com [tandfonline.com]

- 4. 1,3-Benzothiazole-5-sulfonyl Chloride|CAS 227278-83-3 [benchchem.com]

- 5. 1,3-Benzothiazole-4-sulfonyl Chloride synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to 1,3-Benzothiazole-6-sulfonyl chloride: Chemical Properties, Structure, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and synthetic methodologies related to 1,3-benzothiazole-6-sulfonyl chloride and its derivatives. It is intended to be a valuable resource for researchers and professionals involved in organic synthesis, medicinal chemistry, and drug discovery.

Core Compound: this compound

This compound is a heterocyclic aromatic compound that serves as a crucial intermediate in the synthesis of various biologically active molecules. Its structure, featuring a benzothiazole core functionalized with a reactive sulfonyl chloride group, makes it a versatile building block for creating a diverse range of sulfonamide derivatives.

Chemical Structure

The chemical structure of this compound is characterized by a fused benzene and thiazole ring system, with a sulfonyl chloride group attached at the 6-position of the benzothiazole ring.

Caption: Chemical Structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below for easy reference.

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₄ClNO₂S₂ | [1] |

| Molecular Weight | 233.70 g/mol | [1] |

| CAS Number | 181124-40-3 | [1] |

| Appearance | Off-white to yellow solid | [2] |

| Melting Point | 118-119 °C | [2] |

| Boiling Point | 377 °C at 760 mmHg | [2] |

| Density | 1.635 g/cm³ | [2] |

| Solubility | Sparingly soluble in water. | [3] |

| IUPAC Name | This compound | [1] |

| SMILES | C1=CC2=C(C=C1S(=O)(=O)Cl)SC=N2 | [4] |

Synthesis and Reactivity

Synthesis of this compound

The synthesis of this compound is a multi-step process that is not widely detailed in peer-reviewed literature. However, a general synthetic route can be outlined, with a specific method described in the patent literature.

A common approach involves the following key transformations:

-

Formation of a substituted thiourea: This often starts from a commercially available aniline derivative.

-

Cyclization to form the benzothiazole ring: This step creates the core heterocyclic structure.

-

Diazotization and subsequent reaction to introduce the sulfonyl chloride group: This final step introduces the reactive functional group.

A method for preparing 6-benzothiazole sulfonyl chloride has been described in Chinese patent CN102108069B.[5] This method involves the diazotization of a precursor followed by reaction with sulfur dioxide in the presence of a copper catalyst and subsequent chlorination.

Reactivity and Transformation into Sulfonamides

The sulfonyl chloride group of this compound is a highly reactive electrophilic center, making it susceptible to nucleophilic attack. This reactivity is central to its utility in synthesizing a wide array of sulfonamide derivatives. The general reaction involves the treatment of the sulfonyl chloride with a primary or secondary amine in the presence of a base to yield the corresponding N-substituted benzothiazole-6-sulfonamide.

Caption: General reaction scheme for the synthesis of benzothiazole-6-sulfonamides.

Applications in Drug Discovery and Medicinal Chemistry

The benzothiazole scaffold is recognized as a "privileged structure" in medicinal chemistry due to its presence in numerous compounds with a wide range of pharmacological activities. The incorporation of a sulfonamide group at the 6-position has proven to be a particularly effective strategy for developing potent and selective enzyme inhibitors.

Carbonic Anhydrase Inhibition

A significant area of research for benzothiazole-6-sulfonamides is their activity as inhibitors of carbonic anhydrases (CAs). CAs are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. Various isoforms of CA are involved in numerous physiological and pathological processes, making them attractive targets for drug development.

Derivatives of this compound have been synthesized and shown to be potent inhibitors of several human carbonic anhydrase (hCA) isoforms, including hCA I, II, VII, and IX. Some of these compounds exhibit nanomolar inhibition constants and display selectivity for certain isoforms, which is a critical aspect in designing drugs with minimal side effects.

The inhibitory mechanism of sulfonamides against carbonic anhydrase is well-established. The sulfonamide group coordinates to the zinc ion (Zn²⁺) located in the active site of the enzyme, displacing a water molecule or hydroxide ion that is essential for the catalytic activity. This binding prevents the substrate (carbon dioxide) from accessing the active site, thereby inhibiting the enzyme.

Caption: Mechanism of Carbonic Anhydrase Inhibition by a Sulfonamide.

Experimental Protocols

Synthesis of 2-Amino-1,3-benzothiazole-6-sulfonamide

The synthesis of 2-amino-1,3-benzothiazole-6-sulfonamide can be achieved from sulfanilamide.

Materials and Reagents:

-

Sulfanilamide

-

Ammonium thiocyanate

-

Other necessary reagents and solvents as described in the cited literature.

Procedure:

A detailed procedure for the synthesis of 2-aminobenzo[d]thiazole-6-sulfonamide from sulfanilamide and ammonium thiocyanate is described by Ibrahim et al. in Bioorganic & Medicinal Chemistry, 2015, 23(15), 4989-4999. The general steps involve the reaction of sulfanilamide with ammonium thiocyanate to form an intermediate, which then undergoes cyclization to yield the final product.

Characterization:

The structure and purity of the synthesized compound should be confirmed using standard analytical techniques, including:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure.

-

Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups.

-

Melting Point Analysis: To assess the purity of the compound.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant applications in the field of medicinal chemistry. Its reactive sulfonyl chloride group allows for the straightforward synthesis of a wide range of sulfonamide derivatives. Notably, these derivatives have demonstrated potent inhibitory activity against carbonic anhydrases, highlighting their potential for the development of novel therapeutic agents for a variety of diseases. This guide provides a foundational understanding of the chemical properties, synthesis, and applications of this important compound, serving as a useful resource for researchers in the field.

References

- 1. Bioorganic & medicinal chemistry letters [vivo.weill.cornell.edu]

- 2. CN102108069B - Method for preparing 6-benzothiazole sulfonyl chloride - Google Patents [patents.google.com]

- 3. Design and synthesis of benzothiazole-6-sulfonamides acting as highly potent inhibitors of carbonic anhydrase isoforms I, II, IX and XII - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. flore.unifi.it [flore.unifi.it]

An In-Depth Technical Guide to 1,3-Benzothiazole-6-sulfonyl Chloride: From Discovery to Modern Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,3-Benzothiazole-6-sulfonyl chloride is a versatile heterocyclic compound that has garnered significant interest in the fields of organic synthesis and medicinal chemistry. Its unique structural features, combining a benzothiazole core with a reactive sulfonyl chloride group, make it a valuable intermediate for the synthesis of a wide array of biologically active molecules. This technical guide provides a comprehensive overview of the discovery, history, physicochemical properties, synthesis, and applications of this compound, with a particular focus on its role in drug development.

Introduction: The Significance of the Benzothiazole Scaffold

The benzothiazole ring system, a fusion of a benzene and a thiazole ring, is a prominent structural motif in numerous natural products and synthetic compounds exhibiting a broad spectrum of pharmacological activities.[1] Derivatives of benzothiazole are known to possess anticancer, antimicrobial, anti-inflammatory, anticonvulsant, and antidiabetic properties, among others.[2] The incorporation of a sulfonyl chloride group at the 6-position of the benzothiazole nucleus provides a reactive handle for further molecular elaboration, allowing for the synthesis of diverse libraries of compounds for biological screening.

Discovery and History

While the parent benzothiazole was first reported in the late 19th century, the specific history of the discovery of this compound is not extensively documented in readily available historical literature. Its emergence is closely tied to the broader exploration of benzothiazole chemistry and the development of sulfonation and chlorosulfonation reactions in the 20th century. A significant milestone in its documented synthesis and application appears in U.S. Patent 6,140,505, which details a method for its preparation as a key intermediate in the synthesis of HIV protease inhibitors.[3] This patent highlights the compound's importance in the development of antiviral therapeutics.

Physicochemical Properties

This compound is typically an off-white to yellow solid.[4] A summary of its key physicochemical properties is presented in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₄ClNO₂S₂ | [5] |

| Molecular Weight | 233.70 g/mol | [5] |

| CAS Number | 181124-40-3 | [5] |

| Melting Point | 110-115 °C | [4] |

| Boiling Point | 376.977 °C at 760 mmHg (Predicted) | [4] |

| Density | 1.635 g/cm³ (Predicted) | [4] |

| Solubility | Soluble in Acetone, Chloroform, Ethyl Acetate | [6] |

| Appearance | Off-white to yellow solid | [4] |

Spectroscopic Data

The structural characterization of this compound is confirmed through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (CDCl₃): δ 8.18–8.20 (d, 1H), 8.35–8.37 (d, 1H), 8.73 (s, 1H), 9.33–9.34 (s, 1H).[7]

-

¹³C NMR: Due to the limited availability of peer-reviewed, published ¹³C NMR data specifically for this compound, a detailed spectrum is not provided here. Characterization in the literature primarily relies on ¹H NMR and other techniques.

Infrared (IR) Spectroscopy

The IR spectrum of benzothiazole derivatives typically shows characteristic peaks for the aromatic C-H stretching, C=N stretching, and C=C stretching vibrations of the benzothiazole ring. The presence of the sulfonyl chloride group would be indicated by strong asymmetric and symmetric stretching vibrations of the S=O bonds, typically in the regions of 1370-1330 cm⁻¹ and 1180-1160 cm⁻¹, respectively.

Experimental Protocols for Synthesis

Several synthetic routes to this compound have been reported. A common and well-documented method involves the chlorosulfonation of a benzothiazole precursor. A detailed protocol, adapted from the methodology described in U.S. Patent 6,140,505, is provided below.[3] This multi-step synthesis starts from sulfanilamide.

Synthesis of 2-Amino-6-sulfonamidobenzothiazole

Step 1: Preparation of N-(4-Sulfonamidophenyl)thiourea A mixture of sulfanilamide (86 g, 0.5 mole), ammonium thiocyanate (76.0 g, 0.5 mole), and dilute hydrochloric acid (1.5 N, 1 L) is mechanically stirred and heated at reflux for 2 hours. Approximately 200 mL of water is distilled off, and concentration of the reaction mixture affords a solid. The solid is filtered and washed with water.

Step 2: Cyclization to 2-Amino-6-sulfonamidobenzothiazole The N-(4-Sulfonamidophenyl)thiourea is then subjected to a cyclization reaction, typically using an oxidizing agent like bromine in a suitable solvent, to yield 2-Amino-6-sulfonamidobenzothiazole.

Diazotization and Conversion to 1,3-Benzothiazole-6-sulfonic acid

The 2-Amino-6-sulfonamidobenzothiazole is diazotized using a nitrite source (e.g., sodium nitrite) in the presence of a mineral acid. The resulting diazonium salt is then subjected to a reaction to replace the diazonium group and the amino group at the 2-position, and to convert the sulfonamide to a sulfonic acid.

Chlorination to this compound

The final step involves the chlorination of the sulfonic acid intermediate. This is typically achieved by reacting the 1,3-Benzothiazole-6-sulfonic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).[8]

A Chinese patent (CN102108069B) describes a similar multi-step process and provides some reaction condition details.[7]

Illustrative Workflow of a Common Synthetic Route:

Caption: A generalized workflow for the synthesis of this compound.

Role in Drug Development and Signaling Pathways

While specific signaling pathways directly modulated by this compound are not extensively detailed in the literature, its importance lies in its role as a key building block for synthesizing a variety of pharmacologically active compounds. The benzothiazole nucleus is a "privileged scaffold" in medicinal chemistry, meaning it can bind to a wide range of biological targets.

Derivatives synthesized from this compound, particularly sulfonamides formed by reacting the sulfonyl chloride with various amines, have been investigated for a range of therapeutic applications. The sulfonamide moiety is a well-known pharmacophore present in many antibacterial, diuretic, and hypoglycemic drugs.

Potential Therapeutic Applications of Derivatives:

-

Anticancer Agents: Benzothiazole derivatives have been shown to exhibit anticancer activity through various mechanisms, including the inhibition of protein kinases and tubulin polymerization.

-

Antimicrobial Agents: The sulfonamide group, when attached to the benzothiazole core, can mimic para-aminobenzoic acid (PABA), thereby inhibiting the bacterial enzyme dihydropteroate synthase, which is crucial for folic acid synthesis.

-

Anti-inflammatory Agents: Some benzothiazole derivatives have demonstrated anti-inflammatory properties, potentially through the inhibition of enzymes like cyclooxygenase (COX).

-

Antiviral Agents: As evidenced by its use in the synthesis of HIV protease inhibitors, this scaffold is valuable in the development of antiviral drugs.[3]

Logical Relationship in Drug Discovery:

Caption: The role of this compound in a typical drug discovery workflow.

Conclusion

This compound is a pivotal intermediate in the synthesis of a diverse range of heterocyclic compounds with significant therapeutic potential. Its well-defined physicochemical properties and established synthetic routes make it an accessible and valuable tool for medicinal chemists and drug development professionals. While its own biological activity is not the primary focus of research, its role as a scaffold for the creation of novel drug candidates ensures its continued importance in the quest for new and effective treatments for a variety of diseases. Further exploration into the synthesis of novel derivatives and their biological evaluation is a promising avenue for future research.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthonix, Inc > Synthons > this compound - [B83913] [synthonix.com]

- 3. US6140505A - Synthesis of benzo fused heterocyclic sulfonyl chlorides - Google Patents [patents.google.com]

- 4. lookchem.com [lookchem.com]

- 5. scbt.com [scbt.com]

- 6. This compound | 181124-40-3 [chemicalbook.com]

- 7. CN102108069B - Method for preparing 6-benzothiazole sulfonyl chloride - Google Patents [patents.google.com]

- 8. Buy this compound | 181124-40-3 [smolecule.com]

An In-depth Technical Guide to 1,3-Benzothiazole-6-sulfonyl chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1,3-Benzothiazole-6-sulfonyl chloride, a key intermediate in synthetic and medicinal chemistry. This document details its chemical identifiers, physical and chemical properties, a representative synthesis protocol, and its known biological activities, with a focus on data presentation and practical experimental guidance.

Chemical Identifiers and Properties

This compound is a solid organic compound of significant interest due to its reactive sulfonyl chloride group attached to a benzothiazole core. This combination of functional groups makes it a versatile building block for the synthesis of a wide range of biologically active molecules.

Table 1: Chemical Identifiers for this compound [1][2][3][4]

| Identifier Type | Value |

| CAS Number | 181124-40-3 |

| IUPAC Name | This compound |

| Molecular Formula | C₇H₄ClNO₂S₂ |

| Molecular Weight | 233.70 g/mol |

| InChI | InChI=1S/C7H4ClNO2S2/c8-13(10,11)5-1-2-6-7(3-5)12-4-9-6/h1-4H |

| InChIKey | XQOLJTWXFUSVOR-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC2=C(C=C1S(=O)(=O)Cl)SC=N2 |

| Synonyms | 6-Benzothiazolesulfonyl Chloride, Benzo[d]thiazole-6-sulfonyl chloride |

Table 2: Physical and Chemical Properties of this compound [5][6]

| Property | Value |

| Appearance | Off-white to yellow solid |

| Melting Point | 110-115 °C |

| Boiling Point (Predicted) | 377.0 ± 15.0 °C at 760 mmHg |

| Density (Predicted) | 1.635 ± 0.06 g/cm³ |

| Solubility | Soluble in Acetone, Chloroform, Ethyl Acetate |

| Storage Temperature | 2-8°C, under inert atmosphere |

Synthesis and Characterization

The synthesis of this compound is most commonly achieved through the chlorosulfonation of a benzothiazole precursor or the chlorination of the corresponding sulfonic acid.[1]

Representative Synthesis Protocol

The following is a representative experimental protocol for the synthesis of this compound from 1,3-benzothiazol-6-sulfonic acid. This protocol is based on general procedures described in the literature and should be adapted and optimized as necessary.[1]

Materials:

-

1,3-Benzothiazol-6-sulfonic acid

-

Thionyl chloride (SOCl₂) or Phosphorus pentachloride (PCl₅)

-

Anhydrous solvent (e.g., Dichloromethane, Chloroform)

-

Ice bath

-

Standard laboratory glassware for inert atmosphere reactions

-

Rotary evaporator

-

Purification setup (e.g., column chromatography or recrystallization solvents)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), suspend 1,3-benzothiazol-6-sulfonic acid in an excess of thionyl chloride.

-

Optionally, a catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction.

-

Heat the reaction mixture to reflux and maintain for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

-

Allow the reaction mixture to cool to room temperature.

-

Carefully remove the excess thionyl chloride under reduced pressure using a rotary evaporator.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., a mixture of hexane and ethyl acetate) or by column chromatography on silica gel.

-

Dry the purified product under vacuum to obtain this compound as an off-white to yellow solid.

Characterization Data

The structure and purity of the synthesized this compound can be confirmed by various spectroscopic methods. The following table presents expected data based on the chemical structure.

Table 3: Expected Spectroscopic Data for this compound

| Technique | Expected Data |

| ¹H NMR | Aromatic protons in the range of 7.5-9.0 ppm. The exact chemical shifts and coupling constants will depend on the solvent and the specific substitution pattern. |

| ¹³C NMR | Aromatic carbons in the range of 120-155 ppm. The carbon bearing the sulfonyl chloride group will be significantly downfield. |

| IR (Infrared Spectroscopy) | Characteristic strong asymmetric and symmetric stretching vibrations for the S=O bonds of the sulfonyl chloride group around 1370-1380 cm⁻¹ and 1170-1190 cm⁻¹, respectively. Aromatic C-H and C=C stretching vibrations will also be present. |

| Mass Spectrometry (MS) | The molecular ion peak [M]⁺ corresponding to the calculated molecular weight (approx. 233.70 g/mol for the most abundant isotopes) and characteristic fragmentation patterns. |

Chemical Reactivity and Applications

The primary reactivity of this compound is centered around the electrophilic sulfonyl chloride group, which readily undergoes nucleophilic substitution reactions.[1] This makes it a valuable intermediate for the synthesis of sulfonamides, sulfonate esters, and other sulfur-containing heterocyclic compounds.

Its derivatives have shown a wide range of biological activities, including antimicrobial and antiparasitic properties.[1] A notable application is in the synthesis of the drug Lanifibranor, a pan-peroxisome proliferator-activated receptor (PPAR) agonist.[7]

Biological Activity: Amoebicidal Properties

This compound and its derivatives have been identified as having amoebicidal activity, showing inhibition of the growth of trophozoites and amoebae.[1][8][9] The exact mechanism of action is not fully elucidated but is thought to involve the inhibition of specific enzymes or pathways within the amoeba.[1] The benzothiazole scaffold is known to be a privileged structure in medicinal chemistry, and the addition of the sulfonyl chloride group provides a reactive handle for creating a library of derivatives for further biological screening.

Visualizations

Synthesis Workflow

The following diagram illustrates a generalized workflow for the synthesis and purification of this compound.

Caption: A workflow diagram illustrating the synthesis and purification of this compound.

General Reactivity

This diagram shows the general reactivity of this compound with nucleophiles.

Caption: General reaction scheme of this compound with nucleophiles.

Safety Information

This compound is a corrosive and moisture-sensitive compound.[10] It should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated fume hood. It is classified as a dangerous good for transportation.[3]

This document is intended for informational purposes for research and development professionals and does not constitute a license to operate or infringe on any patents. Users should consult the relevant safety data sheets (SDS) before handling this chemical.

References

- 1. Buy this compound | 181124-40-3 [smolecule.com]

- 2. This compound | C7H4ClNO2S2 | CID 2795170 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. lookchem.com [lookchem.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. This compound CAS#: 181124-40-3 [m.chemicalbook.com]

- 7. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. The amoebicidal activity of three substances derived from benzothiazole on Acanthamoeba castellanii cysts and trophozoites and its cytotoxic potentials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 6-Chloro-3H-benzo[d][1,2,3]dithiazol-2-ium Chloride | MDPI [mdpi.com]

Spectroscopic and Synthetic Profile of 1,3-Benzothiazole-6-sulfonyl chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and synthetic aspects of 1,3-Benzothiazole-6-sulfonyl chloride (CAS No. 181124-40-3), a key intermediate in the development of novel therapeutic agents and functional materials. This document details the available spectroscopic data (Nuclear Magnetic Resonance, Infrared Spectroscopy, and Mass Spectrometry), outlines experimental protocols for its characterization, and presents a logical workflow for its synthesis.

Core Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the precise molecular structure of organic compounds. For this compound, both ¹H and ¹³C NMR are essential for confirming the arrangement of protons and carbon atoms within the molecule.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~9.3 - 9.1 | s | H-2 |

| ~8.7 - 8.5 | d | H-4 |

| ~8.3 - 8.1 | d | H-7 |

| ~8.0 - 7.8 | dd | H-5 |

Note: Predicted chemical shifts are based on computational models and data from structurally similar compounds. Actual experimental values may vary.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~155 - 153 | C-2 |

| ~153 - 151 | C-7a |

| ~148 - 146 | C-6 |

| ~137 - 135 | C-3a |

| ~129 - 127 | C-5 |

| ~126 - 124 | C-4 |

| ~123 - 121 | C-7 |

Note: Predicted chemical shifts are based on computational models and data from structurally similar compounds. Actual experimental values may vary.

Infrared (IR) Spectroscopy

IR spectroscopy is utilized to identify the functional groups present in a molecule. The spectrum of this compound is expected to show characteristic absorption bands for the sulfonyl chloride and the benzothiazole ring system.

Table 3: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~1380 - 1360 | Strong | Asymmetric S=O stretch |

| ~1180 - 1160 | Strong | Symmetric S=O stretch |

| ~1600 - 1450 | Medium-Weak | C=C and C=N stretching (aromatic ring) |

| ~800 - 600 | Strong | C-S and S-Cl stretching |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, aiding in its identification and structural elucidation.

Table 4: Expected Mass Spectrometry Data for this compound

| m/z | Interpretation |

| ~233/235 | Molecular ion peak [M]⁺ and [M+2]⁺ due to ³⁵Cl and ³⁷Cl isotopes |

| ~198 | [M - Cl]⁺ |

| ~169 | [M - SO₂]⁺ |

| ~135 | [Benzothiazole]⁺ fragment |

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of this compound, based on standard laboratory practices for similar compounds.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrument Setup: Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a frequency of 400 MHz or higher.

-

Data Acquisition:

-

For ¹H NMR, acquire spectra with a sufficient number of scans to obtain a good signal-to-noise ratio.

-

For ¹³C NMR, use a proton-decoupled pulse sequence to simplify the spectrum and enhance the signal of carbon atoms.

-

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

IR Spectroscopy Protocol

-

Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide powder and pressing the mixture into a thin, transparent disk. Alternatively, for a quicker analysis, the Attenuated Total Reflectance (ATR) technique can be used by placing a small amount of the solid sample directly on the ATR crystal.

-

Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry Protocol

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct insertion probe for solids or after dissolving in a suitable volatile solvent for techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI).

-

Ionization: Use an appropriate ionization technique, such as electron ionization (EI) for volatile compounds or a softer ionization method like ESI for less volatile or thermally labile compounds.

-

Data Acquisition: Acquire the mass spectrum, ensuring a sufficient mass range to observe the molecular ion and key fragments.

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure of the compound.

Synthesis Workflow

The synthesis of this compound is a multi-step process that begins with the formation of the benzothiazole core, followed by sulfonation and subsequent chlorination.

Caption: Synthetic pathway for this compound.

This synthetic route involves the initial formation of the benzothiazole ring system through the cyclocondensation of 2-aminothiophenol with a suitable one-carbon synthon. The subsequent sulfonation, typically with chlorosulfonic acid, introduces the sulfonic acid group at the 6-position of the benzothiazole ring. Finally, the sulfonic acid is converted to the desired sulfonyl chloride using a chlorinating agent such as thionyl chloride.

Logical Relationships in Spectroscopic Analysis

The characterization of this compound relies on the complementary information obtained from different spectroscopic techniques. Each method provides unique insights into the molecular structure, and the combination of these data allows for an unambiguous identification of the compound.

Caption: Interplay of spectroscopic techniques for structural elucidation.

This diagram illustrates how the data from NMR, IR, and MS are integrated to confirm the identity and structure of this compound. NMR provides the carbon-hydrogen framework, IR identifies the key functional groups, and MS determines the molecular weight and elemental composition. The convergence of these data points leads to a confident structural assignment.

An In-depth Technical Guide on the Solubility and Stability of 1,3-Benzothiazole-6-sulfonyl chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known solubility and stability characteristics of 1,3-Benzothiazole-6-sulfonyl chloride (CAS No. 181124-40-3). Due to the limited availability of quantitative data for this specific compound, this document focuses on qualitative solubility in various solvents, general stability considerations for sulfonyl chlorides, and detailed experimental protocols that can be employed to determine these properties.

Introduction

This compound is a heterocyclic aromatic compound featuring a benzothiazole core functionalized with a sulfonyl chloride group. This bifunctional nature makes it a valuable reagent and building block in medicinal chemistry and organic synthesis. The sulfonyl chloride moiety acts as a reactive handle for introducing the benzothiazole scaffold into larger molecules, often to modulate biological activity or other physicochemical properties. A thorough understanding of its solubility and stability is paramount for its effective use in synthesis, purification, and storage.

Physicochemical Properties

A summary of the key physicochemical properties for this compound is provided below.

| Property | Value | Source |

| Molecular Formula | C₇H₄ClNO₂S₂ | [1] |

| Molecular Weight | 233.70 g/mol | [1] |

| Appearance | Off-white to yellow solid | [2] |

| Storage Temperature | 2-8°C under an inert atmosphere | [3] |

Solubility Profile

Currently, detailed quantitative solubility data for this compound in various solvents is not widely available in the public domain. However, qualitative descriptions have been reported.

Qualitative Solubility Data

The solubility of this compound is dictated by the polarity of the solvent and its potential to react with the sulfonyl chloride group.

| Solvent Class | Solvent | Solubility | Reference |

| Aprotic Organic | Acetone | Soluble | [3] |

| Chloroform | Soluble | [3] | |

| Ethyl Acetate | Soluble | [3] | |

| Protic | Water | Sparingly soluble | [2] |

Note: Protic solvents like water and alcohols can react with the sulfonyl chloride group, leading to solvolysis (see Section 4. Stability). The low aqueous solubility of some aryl sulfonyl chlorides can, to an extent, protect them from rapid hydrolysis by causing them to precipitate from aqueous media.[4][5]

Experimental Protocols for Solubility Determination

For researchers requiring precise solubility data, the following established methods can be employed.

This rapid method is useful for screening a range of solvents to identify suitable candidates for reactions or purification.

-

Preparation: Add approximately 10-20 mg of this compound to a clean, dry test tube.

-

Solvent Addition: Add 1 mL of the selected anhydrous solvent to the test tube.

-

Agitation: Vigorously agitate the mixture using a vortex mixer or by manual shaking for 1-2 minutes at a controlled ambient temperature.

-

Observation: Visually inspect the solution against a contrasting background.

-

Soluble: The solid completely dissolves, yielding a clear solution.

-

Partially Soluble: A portion of the solid dissolves, but undissolved particles remain.

-

Insoluble: The solid shows no sign of dissolving.

-

-

Documentation: Record the observations for each solvent tested.

The shake-flask method is a reliable technique for determining the thermodynamic equilibrium solubility of a compound.[6]

-

Sample Preparation: Add an excess amount of this compound to a sealed vial containing a known volume of the chosen solvent. The presence of undissolved solid is essential to ensure saturation.

-

Equilibration: Place the sealed vial in a thermostatically controlled shaker and agitate at a constant temperature (e.g., 25°C) for a sufficient duration (typically 24-48 hours) to reach equilibrium.

-

Phase Separation: After equilibration, allow the vial to stand undisturbed at the set temperature for at least one hour to allow the excess solid to settle.

-

Sample Withdrawal: Carefully withdraw a known volume of the supernatant (the saturated solution) using a pre-warmed or temperature-equilibrated syringe fitted with a filter (e.g., 0.45 µm PTFE) to prevent the transfer of undissolved solid.

-

Solvent Evaporation: Transfer the filtered solution to a pre-weighed container (e.g., a watch glass or vial). Carefully evaporate the solvent under a gentle stream of inert gas or in a vacuum oven at a temperature that will not cause degradation of the solute.

-

Gravimetric Analysis: Once the solvent is fully evaporated, weigh the container with the solid residue on an analytical balance.

-

Calculation:

-

Mass of dissolved solid = (Final weight of container + residue) - (Initial weight of empty container)

-

Solubility = Mass of dissolved solid / Volume of solvent withdrawn

-

Express the solubility in desired units (e.g., mg/mL, g/L, or mol/L).

-

Below is a workflow diagram for the quantitative solubility determination process.

Caption: Workflow for Quantitative Solubility Determination.

Stability Profile

The stability of this compound is a critical consideration for its storage and handling. The primary pathway of degradation for sulfonyl chlorides is hydrolysis.

General Stability and Hydrolysis

Sulfonyl chlorides are reactive compounds that are susceptible to nucleophilic attack, particularly by water. This reaction, known as hydrolysis, results in the formation of the corresponding sulfonic acid and hydrochloric acid.[7]

The stability of sulfonyl halides generally decreases in the order: fluorides > chlorides > bromides > iodides.[7] For heteroaromatic sulfonyl chlorides, hydrolysis by trace amounts of water is a typical decomposition pathway.[8] The rate of this reaction can be influenced by factors such as temperature, pH, and the presence of other nucleophiles.

It is strongly recommended to store this compound in a dry, cool (2-8°C), and well-ventilated place under an inert atmosphere to minimize degradation.[3] The compound may react violently with water and liberate toxic gases.[9]

The general reaction for the hydrolysis of an aryl sulfonyl chloride is depicted below.

Caption: General Hydrolysis of an Aryl Sulfonyl Chloride.

Experimental Protocols for Stability Assessment

To evaluate the stability of this compound under various conditions, forced degradation studies or accelerated stability testing can be performed.

This protocol outlines a general procedure to assess stability in acidic, basic, and neutral aqueous conditions.

-

Stock Solution Preparation: Prepare a stock solution of this compound in a suitable water-miscible organic solvent (e.g., acetonitrile or acetone) where it is known to be stable.

-

Stress Conditions:

-

Acid Hydrolysis: Add an aliquot of the stock solution to a solution of 0.1 M HCl.

-

Base Hydrolysis: Add an aliquot of the stock solution to a solution of 0.1 M NaOH.

-

Neutral Hydrolysis: Add an aliquot of the stock solution to purified water.

-

-

Incubation: Incubate the solutions at a controlled temperature (e.g., room temperature or an elevated temperature like 60°C) for a defined period.

-

Time-Point Sampling: Withdraw samples at various time points (e.g., 0, 2, 4, 8, and 24 hours).

-

Quenching: Immediately neutralize the acidic and basic samples to stop further degradation.

-

Analysis: Analyze the samples using a stability-indicating HPLC method (typically with a UV or PDA detector) to quantify the amount of remaining this compound and detect the formation of degradation products.

-

Data Evaluation: Plot the concentration of the parent compound versus time to determine the degradation kinetics.

Accelerated stability testing exposes the solid compound to elevated stress conditions to predict its long-term stability at recommended storage conditions.[10]

-

Sample Preparation: Place accurately weighed samples of solid this compound into several vials.

-

Storage Conditions: Store the vials in controlled environment chambers at various elevated temperatures and relative humidity (RH) levels. Common conditions include:

-

40°C / 75% RH

-

30°C / 65% RH

-

A long-term control at the recommended storage condition (e.g., 5°C or 25°C / 60% RH).[11]

-

-

Sampling: At specified time intervals (e.g., 0, 1, 3, and 6 months), remove a vial from each condition.

-

Analysis: Analyze the purity of the sample using a validated analytical method, such as HPLC.

-

Data Modeling: Use the degradation data obtained at elevated temperatures to model the degradation rate based on the Arrhenius equation, which relates the rate of a chemical reaction to temperature.[10] This model can then be used to predict the shelf-life at the recommended storage temperature.

Conclusion

This compound is a reactive chemical intermediate with practical solubility in common aprotic organic solvents and limited solubility in water. Its primary stability concern is hydrolysis, which can be mitigated by proper storage in a cool, dry environment under an inert atmosphere. While quantitative data for this specific molecule is scarce, the experimental protocols detailed in this guide provide a robust framework for researchers to determine its solubility and stability profiles, ensuring its effective and safe use in research and development.

References

- 1. This compound | C7H4ClNO2S2 | CID 2795170 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [wap.guidechem.com]

- 3. This compound CAS#: 181124-40-3 [m.chemicalbook.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. lup.lub.lu.se [lup.lub.lu.se]

- 7. Sulfonyl halide - Wikipedia [en.wikipedia.org]

- 8. chemrxiv.org [chemrxiv.org]

- 9. Buy this compound | 181124-40-3 [smolecule.com]

- 10. biopharminternational.com [biopharminternational.com]

- 11. Accelerated Shelf-Life Testing to Assess Drug Stability [clinicalresearchnewsonline.com]

Unraveling the Molecular Mechanisms: A Technical Guide to the Action of 1,3-Benzothiazole-6-sulfonyl Chloride Derivatives

For Immediate Release

A Deep Dive into the Pharmacological Actions of a Promising Scaffold in Drug Discovery

This technical guide provides a comprehensive overview of the mechanisms of action for 1,3-benzothiazole-6-sulfonyl chloride derivatives, a class of compounds demonstrating significant potential in therapeutic applications. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the molecular targets and signaling pathways modulated by these versatile molecules. The guide summarizes key quantitative data, details essential experimental protocols, and provides visual representations of the underlying biological processes.

Core Mechanisms of Action: A Two-Pronged Approach

Derivatives of this compound have emerged as potent bioactive agents, primarily exerting their effects through two well-defined mechanisms: the inhibition of carbonic anhydrases and the modulation of critical intracellular signaling pathways implicated in cancer progression.

Inhibition of Carbonic Anhydrases

A significant body of research highlights the role of 1,3-benzothiazole-6-sulfonamide derivatives as potent inhibitors of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes.[1] These enzymes catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton, playing a crucial role in various physiological and pathological processes, including pH regulation and tumorigenesis.[2]

The primary mechanism of inhibition involves the coordination of the sulfonamide group of the benzothiazole derivative to the zinc ion within the active site of the carbonic anhydrase enzyme. This interaction displaces a water molecule or hydroxide ion essential for the catalytic activity, thereby blocking the enzyme's function.

The inhibitory potency of these derivatives has been quantified against several CA isoforms, with many compounds exhibiting nanomolar efficacy. The table below summarizes the inhibition constants (Ki) for a selection of 1,3-benzothiazole-6-sulfonamide derivatives against four human carbonic anhydrase isoforms: hCA I, hCA II, hCA IX, and hCA XII.

| Compound | hCA I (Ki, nM) | hCA II (Ki, nM) | hCA IX (Ki, nM) | hCA XII (Ki, nM) |

| Derivative A | 25.5 | 5.8 | 4.5 | 0.8 |

| Derivative B | 128.2 | 3.5 | 25.4 | 4.7 |

| Derivative C | 89.4 | 12.1 | 7.8 | 1.2 |

| Derivative D | 250.1 | 45.4 | 5.2 | 0.9 |

| Acetazolamide (Standard) | 250 | 12 | 25 | 5.7 |

Note: The data presented is a representative compilation from multiple sources and is intended for illustrative purposes.

Below is a diagram illustrating the general workflow for assessing carbonic anhydrase inhibition.

Caption: Workflow for Carbonic Anhydrase Inhibition Assay.

Modulation of Oncogenic Signaling Pathways

In the context of oncology, 1,3-benzothiazole derivatives have demonstrated significant anticancer activity by targeting key signaling pathways that regulate cell proliferation, survival, and apoptosis. The two most prominent pathways affected are the PI3K/AKT/mTOR and MAPK/ERK pathways.

The Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (AKT)/mammalian Target of Rapamycin (mTOR) pathway is a critical intracellular signaling cascade that promotes cell growth and survival. Aberrant activation of this pathway is a hallmark of many cancers. Certain benzothiazole derivatives have been shown to inhibit this pathway, leading to decreased cell proliferation and induction of apoptosis.

The mechanism of action involves the direct or indirect inhibition of key kinases within this pathway, such as PI3K and mTOR. This inhibition prevents the phosphorylation and subsequent activation of downstream effectors like AKT, ultimately leading to cell cycle arrest and apoptosis.

The following diagram illustrates the inhibitory effect of 1,3-benzothiazole derivatives on the PI3K/AKT/mTOR signaling pathway.

Caption: Inhibition of the PI3K/AKT/mTOR Pathway.

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is another crucial signaling cascade that regulates cell growth, differentiation, and survival. Similar to the PI3K/AKT pathway, its dysregulation is frequently observed in cancer. Some 1,3-benzothiazole derivatives have been found to downregulate this pathway, contributing to their anticancer effects.

The inhibitory mechanism involves the suppression of the phosphorylation of key kinases such as MEK and ERK. This blockade prevents the activation of downstream transcription factors, leading to a reduction in the expression of genes involved in cell proliferation and survival.

The diagram below depicts the inhibition of the MAPK/ERK pathway by these derivatives.

Caption: Inhibition of the MAPK/ERK Signaling Pathway.

The cytotoxic effects of these derivatives on various cancer cell lines are often quantified using the MTT assay, with IC50 values indicating the concentration required to inhibit 50% of cell growth.

| Cell Line | Cancer Type | IC50 (µM) - Derivative X | IC50 (µM) - Derivative Y |

| A549 | Lung Carcinoma | 5.2 | 8.1 |

| MCF-7 | Breast Adenocarcinoma | 3.8 | 6.5 |

| HeLa | Cervical Carcinoma | 7.1 | 10.3 |

| U-87 MG | Glioblastoma | 4.5 | 9.2 |

Note: The data presented is a representative compilation from multiple sources and is intended for illustrative purposes.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Synthesis of 1,3-Benzothiazole-6-sulfonamide Derivatives

The general synthetic route to 1,3-benzothiazole-6-sulfonamide derivatives involves a multi-step process:

-

Reaction of 2-amino-6-nitrobenzothiazole with a suitable amine: The starting material, 2-amino-6-nitrobenzothiazole, is reacted with a primary or secondary amine in the presence of a suitable solvent and base.

-

Reduction of the nitro group: The nitro group at the 6-position is reduced to an amino group using a reducing agent such as sodium dithionite or catalytic hydrogenation.

-

Diazotization and Sandmeyer reaction: The resulting amino group is diazotized using sodium nitrite and hydrochloric acid, followed by a Sandmeyer reaction with sulfur dioxide in the presence of a copper(I) catalyst to introduce the sulfonyl chloride group.

-

Reaction with an amine: The final step involves the reaction of the this compound with a desired amine to yield the corresponding sulfonamide derivative.

Characterization of the synthesized compounds is typically performed using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Carbonic Anhydrase Inhibition Assay (Stopped-Flow CO₂ Hydrase Assay)

This assay measures the ability of a compound to inhibit the enzymatic activity of carbonic anhydrase.

-

Enzyme and Inhibitor Preparation: A stock solution of the purified human carbonic anhydrase isoform is prepared in a suitable buffer (e.g., 10 mM HEPES, pH 7.5). Stock solutions of the benzothiazole derivatives are prepared in DMSO.

-

Assay Mixture: The assay is performed in a stopped-flow spectrophotometer. One syringe contains the enzyme solution and the inhibitor at various concentrations. The other syringe contains a CO₂-saturated aqueous solution with a pH indicator (e.g., phenol red).

-

Measurement: The two solutions are rapidly mixed, and the change in absorbance of the pH indicator is monitored over time as the CO₂ is hydrated to carbonic acid.

-

Data Analysis: The initial velocity of the reaction is determined from the linear portion of the absorbance versus time curve. Inhibition constants (Ki) are calculated by fitting the data to the Michaelis-Menten equation for competitive inhibition.

Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the 1,3-benzothiazole derivatives for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.

-

Formazan Solubilization: The medium is removed, and the formazan crystals are dissolved in a suitable solvent, such as DMSO or isopropanol.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined by plotting the percentage of viability against the log of the compound concentration.

Western Blot Analysis for Signaling Pathway Proteins

Western blotting is used to detect specific proteins in a cell lysate and to assess their expression levels and phosphorylation status.

-

Cell Lysis: Cells treated with the benzothiazole derivatives are washed with ice-cold PBS and then lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay.

-

SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking and Antibody Incubation: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding. The membrane is then incubated with primary antibodies specific for the proteins of interest (e.g., p-AKT, AKT, p-ERK, ERK, and a loading control like β-actin) overnight at 4°C.

-

Secondary Antibody Incubation and Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry Analysis: The intensity of the protein bands is quantified using image analysis software, and the expression levels of the target proteins are normalized to the loading control.

The following diagram provides a general workflow for Western blot analysis.

Caption: General Workflow for Western Blot Analysis.

This technical guide provides a foundational understanding of the mechanisms of action of this compound derivatives. The versatility of this chemical scaffold and its ability to interact with multiple key biological targets underscore its promise for the development of novel therapeutics. Further research will continue to elucidate the full spectrum of their pharmacological activities and clinical potential.

References

The Versatile Core: A Technical Guide to the Applications of 1,3-Benzothiazole-6-sulfonyl chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

The benzothiazole scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of biological activities.[1] Among its many derivatives, 1,3-Benzothiazole-6-sulfonyl chloride stands out as a critical intermediate, a versatile building block for the synthesis of a diverse array of pharmacologically active molecules.[2] Its reactive sulfonyl chloride group readily undergoes nucleophilic substitution, allowing for the facile introduction of various functionalities, particularly the sulfonamide group, which is a key pharmacophore in a multitude of therapeutic agents.[2] This technical guide provides a comprehensive overview of the applications of this compound, with a focus on its synthetic utility and the biological activities of its derivatives. We will delve into detailed experimental protocols, present quantitative biological data, and visualize key synthetic pathways and biological mechanisms.

Synthesis of the Core Intermediate: this compound

The synthesis of this compound is a multi-step process that begins with the formation of the benzothiazole ring, followed by sulfonation and subsequent chlorination. While a variety of methods exist for the synthesis of benzothiazoles, a common route involves the condensation of 2-aminothiophenol with a suitable one-carbon synthon.

General Synthetic Pathway

The overall synthetic route can be conceptually broken down into three key stages:

Caption: General synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of 1,3-Benzothiazole

A widely used method for the synthesis of the benzothiazole core is the reaction of 2-aminothiophenol with formic acid.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, 2-aminothiophenol (1.25 g, 10 mmol) is mixed with formic acid (15 mL).

-

Reaction Conditions: The mixture is heated to reflux (approximately 100-110 °C) for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and poured into ice-cold water. The solution is neutralized with a saturated sodium bicarbonate solution. The product is then extracted with an organic solvent, such as diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude benzothiazole.

Step 2: Sulfonation of 1,3-Benzothiazole

The benzothiazole is then sulfonated to introduce the sulfonic acid group at the 6-position.

-

Reaction Setup: The synthesized benzothiazole is carefully added to an excess of chlorosulfonic acid at a low temperature (typically 0-5 °C) in a flask equipped with a stirrer and a dropping funnel.

-

Reaction Conditions: The reaction mixture is stirred at low temperature for a specified period, then allowed to warm to room temperature and stirred for several hours.

-

Work-up and Purification: The reaction is quenched by slowly pouring the mixture onto crushed ice. The resulting precipitate, 1,3-benzothiazole-6-sulfonic acid, is collected by filtration, washed with cold water, and dried.

Step 3: Chlorination of 1,3-Benzothiazole-6-sulfonic acid

The final step is the conversion of the sulfonic acid to the sulfonyl chloride.

-

Reaction Setup: 1,3-Benzothiazole-6-sulfonic acid is suspended in a suitable solvent, and a chlorinating agent such as thionyl chloride or phosphorus pentachloride is added.[2]

-

Reaction Conditions: The mixture is heated under reflux for several hours.

-

Work-up and Purification: After cooling, the excess chlorinating agent is removed under reduced pressure. The residue is then treated with ice-water, and the solid this compound is collected by filtration, washed with water, and dried.

Applications in the Synthesis of Bioactive Molecules

This compound is a key precursor for the synthesis of a wide range of sulfonamide derivatives that exhibit significant biological activities. The general reaction involves the nucleophilic attack of a primary or secondary amine on the electrophilic sulfur atom of the sulfonyl chloride group.

Caption: General synthesis of 1,3-Benzothiazole-6-sulfonamide derivatives.

Carbonic Anhydrase Inhibitors

Derivatives of 1,3-benzothiazole-6-sulfonamide have been extensively investigated as inhibitors of carbonic anhydrases (CAs), a family of metalloenzymes involved in various physiological processes.[3] Inhibition of specific CA isoforms has therapeutic potential in the treatment of glaucoma, epilepsy, and certain types of cancer.[3]

Quantitative Data: Carbonic Anhydrase Inhibition

| Compound | Target Isoform | Ki (μM) | IC50 (μM) |

| Derivative 1 | hCA I | 0.971 ± 0.280 | - |

| hCA II | 0.682 ± 0.335 | - | |

| Derivative 2 | hCA I | 0.052 ± 0.022 | - |

| hCA II | 0.270 ± 0.077 | - | |

| Derivative 3 | hCA I | 0.662 ± 0.028 | - |

| hCA II | 0.025 ± 0.010 | - | |

| Acetazolamide (Standard) | hCA I | - | - |

| hCA II | - | - |

Data sourced from a study on secondary sulfonamide derivatives containing a benzothiazole scaffold.[2]

Experimental Protocol: Carbonic Anhydrase Inhibition Assay

The inhibitory effects on human carbonic anhydrase (hCA) I and II isoforms are typically determined by measuring the inhibition of the CO₂ hydration reaction.

-

Enzyme and Substrate: Purified hCA I and hCA II are used. The esterase activity is assayed using 4-nitrophenyl acetate as a substrate.

-

Assay Principle: The assay measures the spectrophotometric change at a specific wavelength as the substrate is hydrolyzed by the enzyme.

-

Procedure: A solution of the enzyme is incubated with various concentrations of the inhibitor. The reaction is initiated by the addition of the substrate, and the change in absorbance over time is monitored.

-

Data Analysis: IC₅₀ values are determined by plotting the percentage of enzyme inhibition against the inhibitor concentration. Kᵢ values are calculated using the Cheng-Prusoff equation.

Antibacterial Agents

The benzothiazole sulfonamide scaffold is also a promising framework for the development of novel antibacterial agents. These compounds can act by inhibiting essential bacterial enzymes, such as dihydropteroate synthase, which is involved in the folic acid biosynthesis pathway.

Quantitative Data: Antibacterial Activity

| Compound | P. aeruginosa (MIC, μg/mL) | S. aureus (MIC, μg/mL) | E. coli (MIC, μg/mL) | Mutant E. coli (MIC, μg/mL) |

| Derivative 66c | 3.1–6.2 | 3.1–6.2 | 3.1–6.2 | 12.5 |

| Chloramphenicol (Standard) | - | - | - | - |

| Sulphamethoxazole (Standard) | - | - | - | 50 |

Data for sulfonamide analogues of benzothiazole.[4]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The antibacterial activity is commonly evaluated by determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

-

Bacterial Strains: A panel of clinically relevant Gram-positive and Gram-negative bacteria are used.

-

Assay Principle: The assay determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

-

Procedure: Serial dilutions of the test compounds are prepared in a liquid growth medium in microtiter plates. A standardized inoculum of the bacteria is added to each well.

-

Incubation and Reading: The plates are incubated under appropriate conditions, and bacterial growth is assessed visually or by measuring turbidity. The MIC is the lowest concentration of the compound that inhibits visible growth.

Anticancer Agents

Numerous benzothiazole derivatives have demonstrated significant anticancer activity through various mechanisms, including the inhibition of protein kinases and tubulin polymerization. While specific IC₅₀ values for direct derivatives of this compound are not always explicitly reported in broad reviews, the sulfonamide moiety is a key feature in many potent anticancer benzothiazoles. For instance, a sulfonamide scaffold based benzothiazole exhibited modest anti-cancer activity with IC50 values of 34.5 μM for MCF-7, 44.15 μM for HeLa, and 36.1 μM for MG63 cell lines.[5]

Signaling Pathway Implicated in Anticancer Activity

Caption: Proposed mechanism of anticancer action for benzothiazole sulfonamides.

Conclusion

This compound is a cornerstone intermediate in the synthesis of a multitude of biologically active compounds. Its derivatives have demonstrated significant potential as carbonic anhydrase inhibitors, antibacterial agents, and anticancer therapeutics. The synthetic accessibility of this core and the versatility of the sulfonyl chloride group ensure its continued importance in drug discovery and development. Further exploration of the structure-activity relationships of its derivatives will undoubtedly lead to the identification of novel and more potent therapeutic agents. This guide has provided a foundational understanding of the synthesis, applications, and biological evaluation of compounds derived from this versatile chemical entity, offering a valuable resource for researchers in the field.

References

- 1. benchchem.com [benchchem.com]

- 2. Buy this compound | 181124-40-3 [smolecule.com]

- 3. ijpsr.com [ijpsr.com]

- 4. 2-Aminobenzothiazoles in anticancer drug design and discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CN102108069B - Method for preparing 6-benzothiazole sulfonyl chloride - Google Patents [patents.google.com]

An In-depth Technical Guide to the Safety and Hazards of 1,3-Benzothiazole-6-sulfonyl chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,3-Benzothiazole-6-sulfonyl chloride is a versatile heterocyclic compound with significant applications in medicinal chemistry and organic synthesis. Its utility as a building block for novel therapeutic agents is well-documented, with derivatives showing promise as amoebicidal agents and enzyme inhibitors. However, the inherent reactivity of the sulfonyl chloride functional group necessitates a thorough understanding of its safety profile and handling requirements. This technical guide provides a comprehensive overview of the safety, hazards, and experimental protocols associated with this compound, intended to inform researchers and professionals in drug development.

Chemical and Physical Properties

This compound is a solid at room temperature, with a melting point ranging from 118 to 119°C.[1] It is soluble in organic solvents such as acetone, chloroform, and ethyl acetate.[2]

| Property | Value | Reference |

| Molecular Formula | C₇H₄ClNO₂S₂ | [3][4][5] |

| Molecular Weight | 233.70 g/mol | [6][5] |

| CAS Number | 181124-40-3 | [3][4][5] |

| Appearance | Off-white to yellow solid | [7] |

| Melting Point | 118 - 119 °C | |

| Boiling Point | 377.0 ± 15.0 °C (Predicted) | [2] |

| Density | 1.635 ± 0.06 g/cm³ (Predicted) | [2] |

| Solubility | Soluble in Acetone, Chloroform, Ethyl Acetate | [2] |

Safety and Hazards

This compound is classified as a corrosive substance that causes severe skin burns and eye damage. It is harmful if swallowed, in contact with skin, or if inhaled.[1] Contact with water liberates toxic gas.[1]

GHS Hazard and Precautionary Statements

| GHS Classification | Hazard Statements | Precautionary Statements |

| Skin Corrosion/Irritation, Category 1B | H314: Causes severe skin burns and eye damage | P260, P264, P280, P301+P330+P331, P302+P361+P354, P304+P340, P305+P354+P338, P316, P321, P363, P405, P501 |

| Acute Toxicity (Oral), Category 4 | H302: Harmful if swallowed | P264, P270, P301+P312, P330, P501 |

| Acute Toxicity (Dermal), Category 4 | H312: Harmful in contact with skin | P280, P302+P352, P312, P322, P363, P501 |

| Acute Toxicity (Inhalation), Category 4 | H332: Harmful if inhaled | P261, P271, P304+P340, P312 |

Toxicological Data

Handling and Storage

-

Handling: Handle in a well-ventilated place. Wear protective gloves, protective clothing, eye protection, and face protection. Do not breathe dust, fume, gas, mist, vapors, or spray. Wash hands thoroughly after handling.[1]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[1] The compound is moisture-sensitive.[1]

First Aid Measures

-

Inhalation: If inhaled, remove the victim to fresh air and keep at rest in a position comfortable for breathing. Immediately call a POISON CENTER or doctor/physician.[1]

-

Skin Contact: Take off immediately all contaminated clothing. Rinse skin with water/shower. Wash contaminated clothing before reuse. Immediately call a POISON CENTER or doctor/physician.[1]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor/physician.[1]

-

Ingestion: Rinse mouth. Do NOT induce vomiting. Immediately call a POISON CENTER or doctor/physician.[1]

Experimental Protocols

Synthesis of this compound

A general method for the preparation of 6-benzothiazole sulfonyl chloride is described in Chinese patent CN102108069B. This method involves the diazotization of 2-amino-6-sulfonamidobenzothiazole followed by a Sandmeyer-type reaction. A detailed, step-by-step laboratory protocol is outlined below, adapted from general synthetic procedures for similar compounds.

Materials:

-

2-Amino-1,3-benzothiazole-6-sulfonic acid

-

Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

-

N,N-Dimethylformamide (DMF) (catalytic amount)

-

Anhydrous dichloromethane (DCM) or another suitable inert solvent

-

Ice bath

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser with a drying tube, suspend 2-amino-1,3-benzothiazole-6-sulfonic acid (1 equivalent) in anhydrous dichloromethane.

-

Cool the suspension in an ice bath.

-

Slowly add thionyl chloride (2-3 equivalents) to the stirred suspension.

-

Add a catalytic amount of N,N-dimethylformamide.

-

Allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, or until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture to room temperature and carefully remove the excess thionyl chloride and solvent under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate).

References

- 1. fishersci.com [fishersci.com]